4-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-methylbenzenesulfonamide
Description
4-Fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-methylbenzenesulfonamide is a sulfonamide derivative characterized by a fluorine atom at the 4-position and a methyl group at the 2-position of the benzene ring. The N-substituent consists of a branched alkyl chain featuring a hydroxyl group, a methyl group, and a methylthio (-SMe) moiety at the 4-position of the butyl chain. However, direct pharmacological data for this compound are absent in the provided evidence.
Properties
IUPAC Name |
4-fluoro-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO3S2/c1-10-8-11(14)4-5-12(10)20(17,18)15-9-13(2,16)6-7-19-3/h4-5,8,15-16H,6-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQQIYLFFYYZFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C)(CCSC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-methylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of a fluorine atom and a methylthio group may influence its interaction with biological targets, enhancing its pharmacological profile.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Several studies suggest that sulfonamide derivatives possess significant antimicrobial properties. The specific activity of this compound against various bacterial strains remains to be fully elucidated but is promising based on structural analogs.
- Antioxidant Properties : The compound's structure suggests potential antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases. In vitro studies on related compounds have shown effective radical scavenging abilities.
- Inhibition of Enzymatic Activity : Similar compounds have been documented to inhibit enzymes such as tyrosinase, which is crucial in melanin biosynthesis. This inhibition could be relevant for cosmetic applications or treating hyperpigmentation disorders.
The mechanisms through which 4-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-methylbenzenesulfonamide exerts its effects are likely multifaceted:
- Enzyme Inhibition : Compounds with sulfonamide groups often act as enzyme inhibitors by mimicking substrates or altering enzyme conformation.
- Antioxidant Mechanisms : The presence of hydroxyl groups may facilitate hydrogen donation to free radicals, thereby neutralizing them.
- Receptor Interaction : Potential interactions with various biological receptors could modulate signaling pathways relevant to inflammation or cell proliferation.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of related compounds, revealing insights into their biological activities:
- Antimicrobial Evaluation : A study indicated that sulfonamide derivatives demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The specific efficacy of 4-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-methylbenzenesulfonamide requires further investigation but aligns with the trends observed in similar compounds .
- Antioxidant Activity Assessment : In vitro assays using DPPH and ABTS methods demonstrated that certain structural analogs exhibit significant antioxidant properties, suggesting that this compound may also possess similar capabilities .
- Enzyme Inhibition Studies : Research on related phenolic compounds has shown effective inhibition of tyrosinase, indicating that 4-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-methylbenzenesulfonamide could be explored for its potential in treating conditions associated with excessive melanin production .
Data Summary
The following table summarizes key findings from recent studies on the biological activity of structurally related compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related sulfonamides and analogs from the provided evidence.
Table 1: Structural and Functional Comparison
Key Observations
Fluorine Position :
- The target compound’s fluorine at the 4-position (para to sulfonamide) contrasts with the 2-fluoro analog in . Para-substitution may enhance electronic effects on the sulfonamide group, influencing hydrogen bonding or acidity.
Core Functional Groups: Replacement of sulfonamide with urea (as in ) alters hydrogen-bonding capacity and solubility.
Substituent Complexity :
- The methylthio (-SMe) and hydroxyl groups in the target’s butyl chain may improve metabolic stability compared to compounds with simpler alkyl chains (e.g., ).
Biological Activity: While direct data for the target compound are lacking, analogs like the quinoline derivative in demonstrate how substituents (e.g., chloro, cyano) can target specific enzymes. The biphenyl-F compound in highlights the role of aromatic stacking in drug design.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 4-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-methylbenzenesulfonamide in a laboratory setting?
- Methodological Answer : Synthesis optimization should focus on controlling stereochemistry and regioselectivity during sulfonamide bond formation. Evidence from similar sulfonamide derivatives suggests using mild coupling agents (e.g., EDCI/HOBt) to preserve the hydroxyl and methylthio groups . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the target compound from byproducts like unreacted sulfonyl chlorides or hydroxylated intermediates . Monitor reaction progress using TLC (Rf ~0.3–0.5 in 1:1 hexane/EtOAc) and confirm purity via HPLC (>95% by C18 reverse-phase) .
Q. How can researchers validate the structural integrity of this compound using analytical techniques?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- NMR : Assign peaks for the fluorine atom (¹⁹F NMR, δ −110 to −120 ppm) and methylthio group (¹H NMR, δ ~2.1–2.3 ppm) to confirm substitution patterns .
- X-ray crystallography : Resolve the stereochemistry of the hydroxy- and methylthio-substituted butyl chain, as demonstrated for structurally related N-aryl sulfonamides .
- HRMS : Verify molecular weight (calculated for C₁₃H₁₉FNO₃S₂: 328.08 g/mol) with <2 ppm error .
Advanced Research Questions
Q. What strategies are recommended for investigating structure-activity relationships (SAR) of this sulfonamide in biochemical assays?
- Methodological Answer :
- Analog synthesis : Modify the fluorophenyl ring (e.g., replace F with Cl or CF₃) or the butyl side chain (e.g., replace methylthio with sulfoxide/sulfone) to assess electronic and steric effects on bioactivity .
- In vitro assays : Use kinase inhibition or receptor-binding assays (e.g., ATPase activity measurement) to correlate structural variations with IC₅₀ values. Cross-reference with crystallographic data to identify key hydrogen-bonding interactions .
- Computational modeling : Perform docking studies (AutoDock Vina) using resolved crystal structures of target proteins (e.g., PDB entries for sulfonamide-binding enzymes) .
Q. How can computational methods address contradictions in experimental data regarding the compound’s electronic properties?
- Methodological Answer :
- DFT calculations : Optimize the molecular geometry at the B3LYP/6-311+G(d,p) level to predict electrostatic potential maps and frontier molecular orbitals, explaining discrepancies in experimental dipole moments or reactivity .
- Molecular dynamics (MD) : Simulate solvation effects in polar (water) and nonpolar (chloroform) solvents to rationalize variations in NMR chemical shifts or solubility profiles .
Q. What experimental approaches resolve contradictory biological activity data across cell-based assays?
- Methodological Answer :
- Pharmacokinetic profiling : Measure logP (shake-flask method) to assess membrane permeability. Low logP (<2) may explain poor cellular uptake despite high in vitro potency .
- Metabolic stability assays : Incubate the compound with liver microsomes (human/rat) to identify rapid degradation pathways (e.g., oxidation of the methylthio group) .
- Target engagement studies : Use CETSA (Cellular Thermal Shift Assay) to confirm direct binding to the intended protein target in live cells .
Q. How can researchers mitigate toxicity discrepancies observed in preclinical studies?
- Methodological Answer :
- Metabolite identification : Use LC-MS/MS to detect toxic metabolites (e.g., sulfone derivatives from methylthio oxidation) and redesign the compound to block these pathways .
- Off-target screening : Profile the compound against a panel of 50+ kinases or GPCRs to identify unintended interactions. Prioritize structural modifications based on selectivity indices .
- In vivo toxicokinetics : Conduct dose-ranging studies in rodent models, correlating plasma exposure (AUC) with histopathological findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
